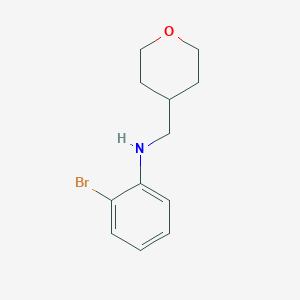

2-bromo-N-(oxan-4-ylmethyl)aniline

Description

2-Bromo-N-(oxan-4-ylmethyl)aniline is a substituted aniline derivative featuring a bromine atom at the ortho position (C2) of the benzene ring and a tetrahydropyranylmethyl (oxan-4-ylmethyl) group attached to the nitrogen atom. This compound combines the electron-withdrawing effects of bromine with the steric and electronic influence of the cyclic ether substituent.

Properties

IUPAC Name |

2-bromo-N-(oxan-4-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-11-3-1-2-4-12(11)14-9-10-5-7-15-8-6-10/h1-4,10,14H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCUNADSDLAIIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromo-N-(oxan-4-ylmethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom on the aniline ring and an oxan-4-ylmethyl group attached to the nitrogen atom. This unique structure may enhance its interactions with biological targets.

Antimicrobial Properties

Research indicates that 2-bromo-N-(oxan-4-ylmethyl)aniline exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HT-29 (Colon Cancer) | 12.3 |

The biological activity of 2-bromo-N-(oxan-4-ylmethyl)aniline is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The bromine substituent may enhance binding affinity to specific enzymes, leading to inhibition of crucial metabolic pathways.

- Receptor Interaction : The oxan-4-ylmethyl group may facilitate interactions with cellular receptors, modulating signaling pathways involved in cell growth and survival.

- Reactive Oxygen Species (ROS) Production : Some studies suggest that the compound may induce oxidative stress in target cells, contributing to its anticancer effects.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of aniline compounds, including 2-bromo-N-(oxan-4-ylmethyl)aniline. Results indicated that modifications to the aniline structure significantly affected antimicrobial potency, with the brominated derivative showing superior activity against Gram-positive bacteria .

Study 2: Anticancer Mechanisms

In a laboratory setting, researchers examined the effects of 2-bromo-N-(oxan-4-ylmethyl)aniline on MCF-7 breast cancer cells. The findings revealed that treatment led to increased apoptosis rates and altered expression of genes related to cell cycle regulation . This study highlights the compound's potential as a lead candidate for further anticancer drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

Bromine Position and Electronic Effects

- 2-Bromo Substitution : The bromine at C2 creates steric hindrance and directs electrophilic substitution to the para position. Analogous compounds, such as 2-bromo-4-methyl-N-(propan-2-yl)aniline (, MFCD11141242), exhibit reduced nucleophilicity at nitrogen due to steric shielding from the ortho-bromo group .

- Comparison with Para-Bromo Derivatives: 4-Bromo-N-(cyclopropylmethyl)aniline (, C10H12BrN) lacks ortho steric effects, enabling faster cross-coupling reactions, as noted in for o-bromoaniline derivatives in palladium-catalyzed reactions .

N-Substituent Variations

Physicochemical Properties

*Estimated based on analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.